Cinaciguat - 329773-35-5

Cinaciguat

Catalog Number: EVT-339542
CAS Number: 329773-35-5
Molecular Formula: C36H39NO5
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinaciguat (BAY 58-2667) is a synthetic compound that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). [] It is classified as a sGC activator and plays a crucial role in scientific research by enabling the study of the NO/sGC/cGMP pathway and its impact on various physiological processes. Cinaciguat preferentially activates oxidized or heme-free sGC, which is insensitive to NO and nitrovasodilators. [] This allows researchers to study the specific effects of sGC activation, independent of NO availability.

Future Directions
  • Further investigation of its potential therapeutic applications: While Cinaciguat showed promising results in various preclinical and early clinical trials, further research is needed to fully understand its efficacy and safety profile in different disease states. [, , ]
  • Development of more targeted delivery systems: To mitigate potential side effects associated with systemic administration, developing targeted drug delivery systems for Cinaciguat, such as the virus-mimetic nanoparticles, could be beneficial. []
  • Exploration of combination therapies: Combining Cinaciguat with other therapeutic agents, such as P2Y12 inhibitors and PDE inhibitors, could enhance its antiplatelet effects and potentially reduce the risk of hypotension. []
  • Further investigation of its mechanism of action: A more detailed understanding of how Cinaciguat interacts with sGC and downstream signaling pathways would be valuable for optimizing its therapeutic potential and developing more targeted therapies. [, ]

Nitric Oxide (NO)

Relevance: NO is directly relevant to Cinaciguat as the latter is a NO-independent activator of sGC. While NO activates sGC in its native, heme-containing form, Cinaciguat preferentially activates the oxidized or heme-free form of sGC [, , , , , ]. Despite this difference in their mechanism of action, both NO and Cinaciguat ultimately lead to increased cGMP levels and vasodilation [, , , , , ].

Sodium Nitroprusside (SNP)

Compound Description: Sodium nitroprusside (SNP) is a nitrovasodilator that acts as an NO donor, releasing NO upon decomposition. Similar to endogenous NO, SNP activates sGC, leading to increased cGMP levels and vasodilation [].

Riociguat

Compound Description: Riociguat is a soluble guanylate cyclase (sGC) stimulator. It enhances the sensitivity of sGC to NO, leading to increased cGMP production and vasodilation [, ].

1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

Compound Description: 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a pharmacological tool that oxidizes the heme group within sGC, rendering the enzyme insensitive to NO activation [, ].

Relevance: ODQ is used in several studies to induce a state mimicking oxidative stress and sGC dysfunction [, ]. Under these conditions, the vasodilatory effects of NO donors like SNP are diminished, while Cinaciguat retains its ability to activate the oxidized sGC, highlighting its potential benefit in treating cardiovascular diseases associated with oxidative stress and sGC dysfunction [, ].

8-Bromo-cGMP

Compound Description: 8-Bromo-cGMP is a cell-permeable analog of cGMP that activates cGMP-dependent protein kinases (PKGs), mimicking the downstream effects of sGC activation [].

Relevance: 8-Bromo-cGMP serves as a pharmacological tool to directly activate the downstream targets of sGC, bypassing the need for sGC activation by either NO or Cinaciguat []. This allows researchers to confirm the involvement of the cGMP-PKG pathway in mediating the observed effects of cinaciguat, such as improved mitochondrial biogenesis and angiogenesis [].

Sildenafil

Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor, preventing the degradation of cGMP and thereby enhancing its vasodilatory effects [, ].

Relevance: Sildenafil, by increasing cGMP levels through PDE5 inhibition, shares a downstream target with Cinaciguat. Although their initial mechanisms differ—Cinaciguat activates sGC while Sildenafil inhibits cGMP degradation—both ultimately lead to increased cGMP levels and potentially similar therapeutic benefits in conditions like pulmonary hypertension [, ].

Source

Cinaciguat was developed by Bayer AG and has been subject to various clinical trials to assess its efficacy in treating conditions related to impaired nitric oxide signaling, such as heart failure and pulmonary hypertension. Its development stemmed from the need for new therapies that can effectively activate soluble guanylate cyclase, especially in cases where traditional nitric oxide donors are ineffective due to receptor desensitization.

Classification

Cinaciguat belongs to the class of drugs known as soluble guanylate cyclase activators. These compounds are characterized by their ability to stimulate the enzyme soluble guanylate cyclase, which subsequently increases levels of cyclic guanosine monophosphate within cells, leading to vasodilation and other beneficial cardiovascular effects.

Synthesis Analysis

Methods

The synthesis of cinaciguat involves several key steps starting from 4-{[(2-methoxyphenethyl)amino]methyl}benzoate. The process includes the introduction of a 5-ethoxy-5-oxopentyl group through a reaction with ethyl 5-bromovalerate, followed by various modifications including methyl ether hydrolysis and hydrogenation steps.

Technical Details

  1. Initial Reaction: The starting material is reacted under reflux conditions with sodium carbonate and acetonitrile.
  2. Group Modifications: The ethoxy group is converted to methoxy, and subsequent reactions lead to the formation of intermediates that are further processed.
  3. Final Steps: The final compound is obtained after hydrogenation using palladium on carbon catalyst and hydrolysis of methyl ethers.

The detailed synthetic route highlights the complexity and precision required in producing cinaciguat, ensuring high purity and efficacy for clinical applications .

Molecular Structure Analysis

Structure

Cinaciguat's molecular structure features a complex arrangement that allows for its interaction with soluble guanylate cyclase. The compound consists of multiple aromatic rings and functional groups that contribute to its pharmacological activity.

Data

  • Molecular Formula: C₂₁H₂₅N₃O₄S
  • Molecular Weight: Approximately 405.51 g/mol
  • Key Structural Components: A central benzoate moiety linked to various substituents, including methoxy and ethoxy groups, which are critical for its biological activity.

The structural design facilitates binding to the heme pocket of soluble guanylate cyclase, enhancing its activation even in the absence of nitric oxide .

Chemical Reactions Analysis

Reactions

Cinaciguat undergoes several important chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Reaction: Cinaciguat binds to the heme-free form of soluble guanylate cyclase, activating it.
  2. Catalytic Reaction: Once bound, it catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
  3. Hydrolysis Reaction: In synthetic pathways, hydrolysis reactions convert protective groups into functional moieties necessary for activity.

These reactions are pivotal not only in synthesis but also in determining the pharmacodynamics of cinaciguat .

Mechanism of Action

Process

Cinaciguat functions primarily through its action on soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway:

  1. Activation: Cinaciguat activates soluble guanylate cyclase directly by binding to its heme pocket.
  2. cGMP Production: This activation leads to increased levels of cyclic guanosine monophosphate within vascular smooth muscle cells.
  3. Vasodilation: Elevated cGMP levels result in relaxation of smooth muscle cells, promoting vasodilation and reducing vascular resistance.

This mechanism is particularly beneficial in conditions characterized by impaired nitric oxide signaling, such as heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cinaciguat is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in aqueous solutions, which is crucial for its bioavailability.

Chemical Properties

  • Stability: Cinaciguat is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The compound has specific pKa values that influence its ionization state at physiological pH, affecting absorption and distribution.

These properties are essential for understanding how cinaciguat behaves in biological systems and how it can be effectively utilized as a therapeutic agent .

Applications

Scientific Uses

Cinaciguat has been extensively studied for its potential applications in:

  • Cardiovascular Therapy: Its primary application lies in treating acute decompensated heart failure by improving cardiac output through vasodilation.
  • Pulmonary Hypertension: It is being evaluated for reducing pulmonary vascular remodeling and right ventricular hypertrophy associated with pulmonary arterial hypertension.
  • Renal Protection: Recent studies indicate that cinaciguat may have protective effects against diabetic nephropathy by modulating renal hemodynamics and reducing fibrosis .

The ongoing research into cinaciguat underscores its significance as a promising therapeutic agent in various cardiovascular and renal disorders.

Introduction to Soluble Guanylate Cyclase (sGC) Pharmacology

Overview of the NO-sGC-cGMP Signaling Pathway in Cardiovascular Regulation

The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway is a fundamental signaling cascade governing cardiovascular homeostasis. Soluble guanylate cyclase (sGC), a heterodimeric enzyme (α/β subunits), serves as the primary receptor for nitric oxide (NO). Upon NO binding to the haem prosthetic group in its ferrous state (Fe²⁺) within the β-subunit H-NOX domain, sGC undergoes conformational activation, catalyzing the conversion of GTP to cGMP [2] [5]. This second messenger then activates:

  • Protein Kinase G (PKG/PKG1): Phosphorylates proteins regulating vascular smooth muscle relaxation, platelet aggregation, and cardiac contractility.
  • Phosphodiesterases (PDEs): Terminate signaling via cGMP hydrolysis.
  • Ion Channels: Direct modulation of calcium flux [5] [9].

In vascular biology, cGMP-dependent pathways reduce cytosolic calcium, inducing vasodilation and lowering blood pressure. Within cardiomyocytes, cGMP counteracts maladaptive hypertrophy and fibrosis by inhibiting TGF-β signaling and adrenergic overstimulation [7] [9].

Table 1: Core Components of the NO-sGC-cGMP Pathway

ComponentFunctionPhysiological Role
Nitric Oxide (NO)Gaseous signaling molecule; sGC activatorVasodilation, antiplatelet, anti-inflammatory
sGC (α₁/β₁)Haem-containing heterodimer; NO receptorCatalyzes GTP→cGMP conversion
cGMPSecond messengerActivates PKG, modulates PDEs/ion channels
Protein Kinase GSerine/threonine kinase; primary cGMP effectorPhosphorylates targets for vasorelaxation, cardioprotection

Pathophysiological Disruption of sGC Activity in Disease States

Dysregulation of the NO-sGC-cGMP axis is a hallmark of cardiovascular and metabolic diseases. Key mechanisms include:

  • Oxidative Stress: Reactive oxygen species (ROS) oxidize sGC’s haem iron to Fe³⁺, rendering it NO-insensitive. This occurs in heart failure (HF), atherosclerosis, and diabetes [2] [9].
  • Haem Deficiency: Under inflammatory conditions (e.g., sepsis or diabetes), sGC loses its haem moiety, becoming structurally unstable and unresponsive to endogenous NO [2] [6].
  • Reduced NO Bioavailability: Endothelial dysfunction in HF or obesity decreases NO synthesis, impairing downstream signaling [5] [7].

In decompensated heart failure, sGC oxidation/haem loss contributes to vasoconstriction, renal hypoperfusion, and cardiac remodeling. Similarly, diabetic nephropathy features reduced renal cGMP, promoting fibrosis via thrombospondin-1 upregulation [9]. Obesity-induced arterial stiffness correlates with diminished NO-GC activity, leading to aberrant actin polymerization in vascular smooth muscle cells [6].

Rationale for sGC-Targeted Therapeutics: From Nitrovasodilators to Cinaciguat

Traditional nitrovasodilators (e.g., nitroglycerin) indirectly target sGC by releasing NO. However, their utility is limited by:

  • Tolerance: Depletion of sulfhydryl donors and ROS generation.
  • Non-specificity: NO reacts indiscriminately with haem proteins.
  • Inefficacy in Oxidized sGC States: Cannot activate haem-deficient/oxidized sGC [5].

This drove development of two sGC-targeted drug classes:

  • Stimulators (e.g., Riociguat, Vericiguat): Enhance NO sensitivity and directly activate sGC with intact haem.
  • Activators (e.g., Cinaciguat): Bind haem-free/oxidized sGC, inducing conformational activation independently of NO/haem status [1] [2] [8].

Table 2: Comparison of sGC-Targeted Therapeutic Classes

FeatureNitrovasodilatorssGC StimulatorssGC Activators (Cinaciguat)
Molecular TargetNO donationHaem-bound sGCHaem-free/oxidized sGC
Requires Functional HaemYesYesNo
Efficacy in Oxidative StressLimitedReducedHigh
Tolerance DevelopmentYesNoNo

Cinaciguat (BAY 58-2667) emerged as a first-in-class sGC activator with dual advantages: replacing lost haem and stabilizing sGC in its active conformation, making it uniquely suited for pathologies with irreversible sGC damage [1] [5] [8].

Properties

CAS Number

329773-35-5

Product Name

Cinaciguat

IUPAC Name

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid

Molecular Formula

C36H39NO5

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41)

InChI Key

WPYWMXNXEZFMAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O

Synonyms

4-((4-carboxybutyl)(2-((4-phenethylbenzol) oxy)phenethyl)amino)methyl(benzoic) acid
BAY 58-2667
BAY582667
cinaciguat

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.